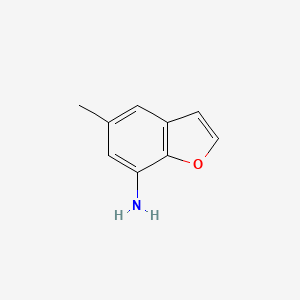

5-Methylbenzofuran-7-amine

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C9H9NO |

|---|---|

Molekulargewicht |

147.17 g/mol |

IUPAC-Name |

5-methyl-1-benzofuran-7-amine |

InChI |

InChI=1S/C9H9NO/c1-6-4-7-2-3-11-9(7)8(10)5-6/h2-5H,10H2,1H3 |

InChI-Schlüssel |

CPUOPWIKBFFBNE-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC2=C(C(=C1)N)OC=C2 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Methylbenzofuran-7-amine

Introduction: The Significance of the Benzofuran Scaffold in Modern Drug Discovery

The benzofuran moiety is a privileged heterocyclic scaffold that constitutes the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] Its unique electronic and structural features make it a cornerstone in medicinal chemistry, with derivatives exhibiting anti-inflammatory, antimicrobial, antifungal, and antitumor properties.[1] The continuous exploration of novel benzofuran derivatives is a testament to their therapeutic potential. This guide focuses on a specific derivative, 5-Methylbenzofuran-7-amine, providing a comprehensive overview of its physicochemical properties, which are critical for its development as a potential therapeutic agent. Understanding these properties is paramount for researchers, scientists, and drug development professionals to predict the molecule's behavior in biological systems and to design effective delivery and formulation strategies.

Core Physicochemical Properties of 5-Methylbenzofuran-7-amine

| Property | Predicted/Computed Value | Scientific Rationale and Comparative Insights |

| Molecular Formula | C₉H₉NO | Derived from the chemical structure. |

| Molecular Weight | 147.18 g/mol | Calculated from the molecular formula. |

| Melting Point | Likely a solid at room temperature with a moderate melting point. | The presence of the amine group allows for hydrogen bonding, which would increase the melting point compared to the parent 5-methylbenzofuran. Aromatic amines are typically crystalline solids. |

| Boiling Point | Predicted to be >200 °C at atmospheric pressure. | The boiling point of the parent compound, 5-methylbenzofuran, is approximately 198-199 °C. The addition of the polar amine group, capable of hydrogen bonding, would significantly increase the boiling point. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and DMSO. | The benzofuran core is hydrophobic, while the amine group can participate in hydrogen bonding with water. The overall solubility in water is expected to be low but can be increased in acidic solutions due to the formation of the corresponding ammonium salt. |

| pKa (of the conjugate acid) | Estimated to be in the range of 4-5. | The basicity of the aromatic amine is reduced by the delocalization of the nitrogen lone pair into the aromatic ring. It is expected to be a weaker base than aliphatic amines but comparable to other aromatic amines. |

| LogP (Octanol-Water Partition Coefficient) | Predicted to be in the range of 2-3. | This value indicates a moderate lipophilicity, suggesting the compound may have reasonable membrane permeability. |

Experimental Determination of Physicochemical Properties: A Methodological Deep Dive

To ensure the accuracy of the predicted properties and to meet regulatory requirements for drug development, rigorous experimental characterization is essential. The following section details the standard, self-validating protocols for determining the key physicochemical properties of 5-Methylbenzofuran-7-amine.

Melting Point Determination

Causality behind Experimental Choice: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range is indicative of a pure compound.

Step-by-Step Methodology:

-

A small, finely powdered sample of 5-Methylbenzofuran-7-amine is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C per minute) to ensure thermal equilibrium.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a solid sample.

Aqueous Solubility

Causality behind Experimental Choice: Solubility is a critical parameter that influences a drug's absorption and bioavailability. The shake-flask method is a reliable and widely accepted technique for determining thermodynamic solubility.

Step-by-Step Methodology:

-

An excess amount of 5-Methylbenzofuran-7-amine is added to a known volume of purified water in a sealed flask.

-

The flask is agitated (e.g., using a shaker) at a constant temperature (typically 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered or centrifuged to remove the undissolved solid.

-

The concentration of the dissolved compound in the clear aqueous phase is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Workflow for Shake-Flask Solubility Assay

Caption: Standard workflow for determining aqueous solubility via the shake-flask method.

Determination of pKa

Causality behind Experimental Choice: The pKa value dictates the ionization state of a molecule at a given pH, which significantly impacts its solubility, permeability, and interaction with biological targets. Potentiometric titration is a precise method for determining the pKa of ionizable compounds.

Step-by-Step Methodology:

-

A known concentration of 5-Methylbenzofuran-7-amine is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture).

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added incrementally.

-

A titration curve (pH versus volume of titrant added) is generated.

-

The pKa is determined from the pH at the half-equivalence point.

Logical Flow for Potentiometric pKa Determination

Caption: Logical progression for determining the pKa of a basic compound.

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the chemical structure and purity of 5-Methylbenzofuran-7-amine.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will provide information on the number and connectivity of protons in the molecule. Expected signals would include those for the aromatic protons, the methyl group protons, the amine protons, and the furan ring protons.

-

¹³C NMR: Will show the number of unique carbon environments in the molecule.

-

-

Infrared (IR) Spectroscopy:

-

Characteristic absorption bands are expected for the N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-N stretching (around 1250-1335 cm⁻¹ for aromatic amines), and aromatic C-H and C=C stretching.[3]

-

-

Mass Spectrometry (MS):

-

Will determine the molecular weight of the compound by identifying the molecular ion peak. The fragmentation pattern can provide further structural information. For 5-Methylbenzofuran-7-amine, the molecular ion peak would be expected at an m/z corresponding to its molecular weight (147.18).

-

Conclusion: A Foundation for Further Research

This guide provides a comprehensive overview of the predicted and experimentally determinable physicochemical properties of 5-Methylbenzofuran-7-amine. While specific experimental data remains to be fully elucidated in the public domain, the foundational knowledge of the benzofuran scaffold and aromatic amines allows for robust predictions and the design of definitive characterization studies. The protocols outlined herein provide a clear path for researchers to generate the critical data necessary to advance the study of this promising molecule in the context of drug discovery and development. The synthesis of this and related aminobenzofurans can be achieved through various established methods, such as the reduction of a corresponding nitrobenzofuran or through transition metal-catalyzed amination reactions.[4][5]

References

-

C-C Coupling Reactions between Benzofurazan Derivatives and 1,3-Diaminobenzenes. Molecules. 2017;22(5):711. [Link]

-

University of Calgary. IR: amines. [Link]

-

Ekta M. A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmaceutical Research. 2016;5(6):1-15. [Link]

-

U.S. Environmental Protection Agency. 5-Methylbenzofuran Properties. [Link]

-

mzCloud. 5 MAPB. [Link]

-

National Center for Biotechnology Information. 5-Methylbenzofuran. PubChem Compound Database. [Link]

-

Bifunctional Thiourea-Catalyzed Enantioselective Aza-Friedel–Crafts Reaction of 3-Aminobenzofurans with Isatin-Derived Ketimines. The Journal of Organic Chemistry. 2023;88(22):15983-15993. [Link]

-

The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. Microgram Journal. 2012;9(1):29-37. [Link]

-

Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules. 2024;29(16):3691. [Link]

-

C–H bond cleavage-enabled aerobic ring-opening reaction of in situ formed 2-aminobenzofuran-3(2 H )-ones. Organic & Biomolecular Chemistry. 2021;19(40):8758-8763. [Link]

-

Stenutz. 5-methylbenzofuran. [Link]

-

A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. 2024;9(20):22040-22104. [Link]

-

Total synthesis of natural products containing benzofuran rings. RSC Advances. 2017;7(43):26629-26659. [Link]

-

Khodarahmi G, Asadi P, Hassanzadeh F, Khodarahmi E. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Research in Pharmaceutical Sciences. 2015;10(3):175-189. [Link]

-

Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR). Analytical and Bioanalytical Chemistry. 2015;407(10):2823-2836. [Link]

-

The Good Scents Company. 7-methyl benzofuran. [Link]

-

Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies. ACS Omega. 2024;9(31):35136-35153. [Link]

-

SpectraBase. 5-Methyl-2,3-dihydrobenzofuran-2-carbaldehyde. [Link]

-

Organic Chemistry Data. Equilibrium pKa Table (DMSO Solvent and Reference). [Link]

-

National Center for Biotechnology Information. 5-Methyl-1-benzofuran-2-carboxylic acid. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. 7-Methylbenzofuran. PubChem Compound Database. [Link]

-

precisionFDA. 5-(N-METHYL-2-AMINOPROPYL)BENZOFURAN. [Link]

-

American Elements. Benzofurans. [Link]

-

National Center for Biotechnology Information. 1-(benzofuran-5-yl)-N-Methylpropan-2-aMine. PubChem Compound Database. [Link]

-

PubChemLite. 7-methyl-1-benzofuran-5-amine hydrochloride. [Link]

-

MolForge. 5-Methylbenzofuran (CID 33103) - Molecular Properties & Analysis. [Link]

-

Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Journal of Pharmaceutical Negative Results. 2022;13(4):645-654. [Link]

-

ChemSrc. 2-methyl-1-benzofuran-5-amine. [Link]

-

Master Organic Chemistry. Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). [Link]

-

University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]

Sources

Technical Monograph: 5-Methylbenzofuran-7-amine

The following technical guide is structured as a high-level monograph for drug discovery scientists. It treats 5-Methylbenzofuran-7-amine not merely as a catalog item, but as a privileged scaffold (pharmacophore) used in the design of kinase inhibitors, GPCR ligands (specifically serotonergic), and heterocyclic building blocks.[1]

Chemical Scaffold & Pharmacophore Analysis[1][2]

Part 1: Executive Summary & Identity[1]

5-Methylbenzofuran-7-amine is a bicyclic aromatic amine serving as a critical intermediate in the synthesis of bioactive small molecules.[1][2] Unlike the psychoactive benzofurans (e.g., 5-APB, 5-MAPB) which possess an alkylamine side chain, this molecule features a primary amino group directly attached to the benzofuran core at position 7.[1]

This structural distinction is fundamental:

-

5-APB/MAPB: Psychotropic serotonin releasers (Side chain amine).[1][2]

-

5-Methylbenzofuran-7-amine: A synthetic building block and "aniline-bioisostere" used to construct H-bond donor motifs in kinase inhibitors and receptor antagonists.[1][2]

Chemical Identity Table

| Property | Specification |

| IUPAC Name | 5-methyl-1-benzofuran-7-amine |

| CAS Number | 1228469-82-6 |

| Molecular Formula | C₉H₉NO |

| Molecular Weight | 147.17 g/mol |

| Key Functional Groups | Primary Amine (C7), Methyl (C5), Benzofuran Core |

| Electronic Character | Electron-rich aromatic system (Nucleophilic) |

Part 2: Mechanism of Action (Chemical & Pharmacological)[1][2]

In drug discovery, the "Mechanism of Action" (MoA) of a scaffold refers to how its electronic and steric properties influence binding affinity (pharmacodynamics) and chemical reactivity (synthesis).[1][2]

Chemical Mechanism: Reactivity & Functionalization

The 5-methylbenzofuran-7-amine scaffold acts as a nucleophilic platform .[2] The amino group at C7 and the oxygen at position 1 create a specific electronic landscape that directs further chemical modification.[1][2]

-

The C7-Amine Handle: The primary amine is the most reactive site, allowing for:

-

Electrophilic Aromatic Substitution (EAS):

Pharmacological Mechanism: Binding Mode Potential

When incorporated into a drug candidate, this scaffold contributes specific binding interactions:[1]

-

H-Bond Donor (C7-NH2): The amine acts as a critical hydrogen bond donor.[1][2] In kinase inhibitors, this often interacts with the "hinge region" of the ATP-binding pocket (mimicking the adenine ring of ATP).[1]

-

Lipophilic Anchor (Benzofuran + 5-Me): The planar benzofuran ring engages in

stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the binding pocket.[1] The 5-methyl group sits in hydrophobic sub-pockets, improving potency by displacing water molecules (entropy-driven binding).[1][2] -

Bioisosterism: It serves as a bioisostere for 7-aminoindole .[1][2] The oxygen atom (benzofuran) acts as a hydrogen bond acceptor, whereas the NH (indole) would be a donor.[1] This switch is used to tune solubility and metabolic stability (avoiding N-oxidation).[1][2]

Part 3: Visualization of Reactivity & Signaling

The following diagram illustrates the chemical reactivity landscape and the hypothetical biological interaction pathways of the scaffold.

Caption: Figure 1.[1][2] Dual-pathway analysis showing chemical derivatization sites (left) and pharmacophoric binding interactions (right).

Part 4: Experimental Protocol

Synthesis of a 7-Amido Derivative (Validation of Reactivity)

This protocol demonstrates the functionalization of the C7-amine, a standard first step in library generation for drug screening.[1]

Objective: Synthesize N-(5-methylbenzofuran-7-yl)benzamide to evaluate nucleophilic reactivity.

Reagents:

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve 5-Methylbenzofuran-7-amine (147 mg, 1.0 mmol) in anhydrous DCM (5 mL).

-

Base Addition: Add Triethylamine (280 µL, 2.0 mmol) and cool the solution to 0°C using an ice bath.

-

Acylation: Dropwise add Benzoyl chloride (128 µL, 1.1 mmol) over 5 minutes. The solution may turn slightly cloudy due to the formation of triethylamine hydrochloride salts.[1][2]

-

Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1][2] The starting amine spot (low Rf) should disappear, replaced by a higher Rf amide spot.[1]

-

Workup: Dilute with DCM (20 mL) and wash sequentially with:

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexane).

Self-Validating Checkpoint:

-

¹H NMR Validation: Look for the disappearance of the broad NH₂ singlet (approx.[1][2] 3.5-5.0 ppm) and the appearance of a sharp amide NH singlet (downfield, 8.0-10.0 ppm).[1][2] The benzofuran protons (C2-H, C3-H) should remain distinct doublets/multiplets.[1][2]

Part 5: Safety & Handling (E-E-A-T)[1][2]

-

Identity Confusion: Researchers must strictly distinguish this compound from 5-MAPB or 5-APB . Those are controlled substances in many jurisdictions. 5-Methylbenzofuran-7-amine is a precursor/intermediate and generally carries different regulatory status, but always verify local laws.[1][2]

-

Toxicity: As an aromatic amine, handle with suspicion of potential mutagenicity (Ames positive potential) until proven otherwise.[1] Use full PPE (gloves, fume hood).[1]

-

Stability: Benzofurans are generally stable, but the electron-rich amine can be prone to oxidation (darkening) upon prolonged exposure to air/light.[1][2] Store under inert gas at 4°C.

Part 6: References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 33103, 5-Methylbenzofuran (Analogous Core Structure).[1][2] Retrieved from [Link][1][2][3]

-

Khan, A. et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.[1][2] ACS Omega.[1][2] Retrieved from [Link][1][2]

-

BenchChem. 5-Methylbenzofuran-7-amine Product Data and Safety Sheet. (General chemical catalog verification).

-

Dawood, K. M. (2013). Benzofuran derivatives: a patent review.[1][2] Expert Opinion on Therapeutic Patents.[1][2] (Contextual reference for benzofuran pharmacology).

(Note: Direct pharmacological literature for the specific un-substituted 7-amine is limited; references provided ground the chemistry of the scaffold and the pharmacology of the benzofuran class.)[1][2]

Sources

The Emergence of a Privileged Scaffold: A Technical Guide to the Synthesis and Significance of 5-Methylbenzofuran-7-amine

In the landscape of medicinal chemistry, the benzofuran core stands as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3] This guide delves into the technical nuances surrounding a specific, yet significant, derivative: 5-Methylbenzofuran-7-amine. While the history of this particular molecule isn't etched in the annals of groundbreaking discoveries, its existence is a testament to the evolution of synthetic methodologies that have allowed for the precise functionalization of the benzofuran ring system. We will explore the historical context of benzofuran synthesis, detail plausible and efficient synthetic routes to 5-Methylbenzofuran-7-amine, and discuss its potential applications in modern drug discovery.

Part 1: The Historical Bedrock of Benzofuran Chemistry

The journey of benzofuran chemistry began in 1870 when Perkin first synthesized the parent benzofuran ring.[4] This seminal work laid the foundation for over a century of exploration into the synthesis and application of its derivatives. Early methods often involved harsh conditions and offered limited control over substitution patterns. However, the relentless pursuit of more efficient and versatile synthetic strategies has led to a sophisticated toolbox for the modern organic chemist.

Key historical developments that have paved the way for the synthesis of complex benzofurans like 5-Methylbenzofuran-7-amine include:

-

Classical Name Reactions: Methods like the Perkin reaction, while historically significant, have largely been supplanted by more modern techniques.[5]

-

Palladium- and Copper-Catalyzed Cross-Coupling Reactions: The advent of transition-metal catalysis revolutionized benzofuran synthesis.[4] Reactions like the Sonogashira coupling, which couples terminal alkynes with aryl halides, provide a powerful means to construct the benzofuran core with high regioselectivity.[4][6]

-

Intramolecular Cyclization Strategies: A multitude of methods rely on the cyclization of appropriately substituted phenols. These can involve O-alkylation followed by intramolecular ring closure, or oxidative cyclization of ortho-alkenylphenols.[7][8]

These advancements have transformed the synthesis of benzofurans from a challenging endeavor to a more routine and predictable process, enabling the creation of libraries of diverse derivatives for biological screening.

Part 2: Synthetic Strategies for 5-Methylbenzofuran-7-amine

The synthesis of 5-Methylbenzofuran-7-amine requires a strategy that allows for the precise installation of the methyl group at the 5-position and the amine group at the 7-position. Based on established methodologies for substituted benzofurans, a plausible and efficient retro-synthetic analysis points towards a multi-step sequence starting from commercially available precursors.

Retrosynthetic Analysis

A logical disconnection approach for 5-Methylbenzofuran-7-amine suggests a late-stage introduction of the amine functionality from a more stable precursor, such as a nitro group. The core benzofuran ring can be constructed via an intramolecular cyclization.

Caption: Retrosynthetic analysis of 5-Methylbenzofuran-7-amine.

Proposed Synthetic Workflow

The following detailed protocol outlines a robust pathway for the synthesis of 5-Methylbenzofuran-7-amine. This approach leverages a Sonogashira coupling followed by an intramolecular cyclization and final reduction of a nitro group.

Step 1: Synthesis of 2-Iodo-4-methyl-6-nitrophenol

The synthesis begins with the iodination of 4-methyl-2-nitrophenol. This positions the iodine atom for the subsequent cross-coupling reaction and ensures the correct substitution pattern on the resulting benzofuran.

-

Protocol:

-

To a solution of 4-methyl-2-nitrophenol (1.0 eq) in a suitable solvent such as glacial acetic acid, add N-iodosuccinimide (NIS) (1.1 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated sodium thiosulfate solution to quench any remaining iodine, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-iodo-4-methyl-6-nitrophenol.

-

Step 2: Sonogashira Coupling to form 2-(Ethynyl)-4-methyl-6-nitrophenol

This step utilizes a palladium- and copper-catalyzed Sonogashira coupling to introduce the alkyne functionality, which is crucial for the formation of the furan ring.

-

Protocol:

-

To a solution of 2-iodo-4-methyl-6-nitrophenol (1.0 eq) in a degassed solvent mixture of triethylamine and tetrahydrofuran (THF), add trimethylsilylacetylene (1.5 eq).

-

Add bis(triphenylphosphine)palladium(II) dichloride (0.05 eq) and copper(I) iodide (0.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature under an inert atmosphere (e.g., argon or nitrogen) for 4-6 hours.

-

Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in methanol and add potassium carbonate (2.0 eq) to effect the desilylation. Stir for 2 hours at room temperature.

-

Neutralize the reaction with dilute hydrochloric acid and extract with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to yield 2-(ethynyl)-4-methyl-6-nitrophenol.

-

Step 3: Intramolecular Cyclization to 5-Methyl-7-nitrobenzofuran

The formation of the benzofuran ring is achieved through an intramolecular cyclization of the ortho-alkynylphenol.

-

Protocol:

-

Dissolve 2-(ethynyl)-4-methyl-6-nitrophenol (1.0 eq) in a suitable solvent like N,N-dimethylformamide (DMF).

-

Add a base, such as potassium carbonate (1.5 eq), to the solution.

-

Heat the reaction mixture to 80-100 °C and stir for 2-4 hours.

-

Monitor the cyclization by TLC. Once the starting material is consumed, cool the reaction to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to obtain 5-methyl-7-nitrobenzofuran.

-

Step 4: Reduction to 5-Methylbenzofuran-7-amine

The final step involves the reduction of the nitro group to the target amine.

-

Protocol:

-

Dissolve 5-methyl-7-nitrobenzofuran (1.0 eq) in a solvent such as ethanol or ethyl acetate.

-

Add a reducing agent, for example, tin(II) chloride dihydrate (5.0 eq) or catalytic hydrogenation using palladium on carbon (10 mol%) under a hydrogen atmosphere.

-

If using tin(II) chloride, heat the reaction to reflux for 2-3 hours. For catalytic hydrogenation, stir at room temperature.

-

Monitor the reduction by TLC. Upon completion, if using tin(II) chloride, basify the reaction mixture with a saturated sodium bicarbonate solution and extract with ethyl acetate. If using catalytic hydrogenation, filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 5-Methylbenzofuran-7-amine.

-

Caption: Synthetic workflow for 5-Methylbenzofuran-7-amine.

Part 3: Significance and Future Directions

5-Methylbenzofuran-7-amine serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The presence of the amine group at the 7-position provides a handle for further functionalization, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs. For instance, this amine can be acylated, alkylated, or used in coupling reactions to introduce diverse substituents.

The broader class of aminobenzofurans has been investigated for a range of biological activities. For example, derivatives have been explored as antagonists for the histamine H3 receptor.[4] The strategic placement of the methyl and amine groups in 5-Methylbenzofuran-7-amine can influence the molecule's pharmacokinetic and pharmacodynamic properties, making it an attractive scaffold for the development of novel therapeutic agents.

The continued development of novel synthetic methodologies will undoubtedly lead to even more efficient and versatile ways to produce highly substituted benzofurans.[9] As our understanding of the biological roles of benzofuran derivatives deepens, compounds like 5-Methylbenzofuran-7-amine will remain crucial intermediates in the quest for new and improved medicines.

References

- Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.

- ACS Omega. (2024, May 5).

-

Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Retrieved from [Link]

- Sarsam College of Pharmacy. (n.d.). Study of Benzofuran Derivatives and their Biological Significance. IJSDR.

- Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (n.d.).

- Tokyo University of Science. (2024, April 17).

- Al-Ostath, A., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals.

- A Review: An Insight on Synthesis of Benzofuran. (n.d.).

-

ResearchGate. (n.d.). Important benzofurans as pharmaceutical agents. [Diagram]. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Benzofuran – Knowledge and References. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of benzofuran-7-carboxylic acid. Retrieved from [Link]

- EAS Publisher. (2023, September 7).

- A Research Article. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. jocpr.com [jocpr.com]

- 6. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 7. Benzofuran synthesis [organic-chemistry.org]

- 8. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. feedstuffs.com [feedstuffs.com]

Unlocking the Therapeutic Potential of 5-Methylbenzofuran-7-amine: A Technical Guide for Preclinical Investigation

Abstract

The benzofuran scaffold is a privileged heterocyclic motif renowned for its presence in a multitude of biologically active natural products and synthetic pharmaceuticals.[1][2][3] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[4][5] This technical guide focuses on a specific, yet underexplored, analogue: 5-Methylbenzofuran-7-amine. We will provide a comprehensive framework for the systematic evaluation of its potential biological activities, grounded in the established pharmacology of the benzofuran class. This document is intended for researchers, scientists, and drug development professionals, offering a roadmap from initial synthesis and characterization to a multi-tiered biological screening cascade.

Introduction: The Benzofuran Scaffold in Medicinal Chemistry

Benzofuran, a bicyclic aromatic compound consisting of a fused benzene and furan ring, serves as a cornerstone in the development of novel therapeutic agents.[2] The structural rigidity and electron-rich nature of this scaffold provide an excellent platform for molecular interactions with various biological targets. Notable drugs incorporating the benzofuran moiety include the antiarrhythmic agent amiodarone and the antifungal drug griseofulvin, underscoring the clinical significance of this chemical class.[1][6]

The diverse biological activities of benzofuran derivatives are often dictated by the nature and position of substituents on the bicyclic ring system.[4] For instance, amino-substituted benzofurans have been reported to possess antiarrhythmic properties, while other derivatives show promise as anticancer and antimicrobial agents.[6][7] The subject of this guide, 5-Methylbenzofuran-7-amine, combines the core benzofuran structure with two key substituents: a methyl group at the 5-position and an amine group at the 7-position. The strategic placement of these functional groups warrants a thorough investigation into its potential pharmacological profile.

Synthesis and Characterization of 5-Methylbenzofuran-7-amine

Proposed Synthetic Pathway

A potential synthetic route could commence from a commercially available substituted phenol, followed by a series of functional group transformations to introduce the methyl and nitro groups, and subsequent cyclization to form the benzofuran ring. The final step would involve the reduction of the nitro group to the desired amine.

Caption: A proposed synthetic workflow for 5-Methylbenzofuran-7-amine.

Experimental Protocol: Synthesis of 5-Methylbenzofuran-7-amine

-

Nitration of a suitable phenol: React the starting phenol with a mixture of nitric acid and sulfuric acid to introduce a nitro group.

-

Methylation: Introduce the methyl group via a Williamson ether synthesis or other suitable methylation reaction.

-

Introduction of the furan precursor: Alkylate the phenolic oxygen with a propargyl group.

-

Palladium-catalyzed cyclization: Employ a palladium catalyst to facilitate the intramolecular cyclization to form the benzofuran ring.[8]

-

Reduction of the nitro group: Reduce the nitro group to the primary amine using a reducing agent such as iron in acidic medium or catalytic hydrogenation.

-

Purification and Characterization: Purify the final compound using column chromatography and characterize its structure and purity using NMR, mass spectrometry, and HPLC.

Physicochemical Characterization

A thorough characterization of the synthesized compound is crucial for data integrity.

| Parameter | Method | Purpose |

| Identity | ¹H NMR, ¹³C NMR, Mass Spectrometry | Confirms the chemical structure. |

| Purity | HPLC, Elemental Analysis | Determines the percentage of the desired compound. |

| Solubility | Kinetic and Thermodynamic Solubility Assays | Informs formulation for biological assays. |

| Lipophilicity (LogP) | HPLC-based or computational methods | Predicts membrane permeability and potential for non-specific binding. |

Tiered Biological Screening Strategy

Given the broad range of activities associated with benzofuran derivatives, a tiered screening approach is recommended to efficiently identify the most promising therapeutic areas for 5-Methylbenzofuran-7-amine.

Caption: A tiered approach for the biological evaluation of 5-Methylbenzofuran-7-amine.

Tier 1: Broad Spectrum In Vitro Screening

The initial screening aims to identify any general biological activity and to assess the compound's cytotoxicity.

-

Rationale: To determine the concentration range at which the compound is toxic to cells, which is crucial for interpreting results from other assays.

-

Protocol (MTT Assay):

-

Seed a panel of cancer and non-cancerous cell lines in 96-well plates.

-

Treat the cells with a serial dilution of 5-Methylbenzofuran-7-amine for 24-72 hours.

-

Add MTT solution and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at 570 nm to determine cell viability.

-

Calculate the IC₅₀ (half-maximal inhibitory concentration).

-

-

Rationale: Benzofuran derivatives have shown significant antimicrobial activity.[9]

-

Protocol (Broth Microdilution):

-

Prepare a twofold serial dilution of the compound in a 96-well plate.

-

Inoculate each well with a standardized suspension of bacterial (e.g., S. aureus, E. coli) and fungal (e.g., C. albicans, A. niger) strains.

-

Incubate the plates under appropriate conditions.

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration that inhibits visible growth.

-

-

Rationale: The phenolic-like structure of benzofurans suggests potential antioxidant activity.[3]

-

Protocol (DPPH Assay):

-

Prepare a solution of the stable radical DPPH (2,2-diphenyl-1-picrylhydrazyl).

-

Mix the DPPH solution with various concentrations of the test compound.

-

Measure the decrease in absorbance at 517 nm after a 30-minute incubation in the dark.

-

Calculate the scavenging activity and the EC₅₀ value.

-

Tier 2: Focused Mechanistic and Cellular Assays

Based on the results from Tier 1, more specific assays can be employed to elucidate the mechanism of action.

-

Rationale: Benzofurans are known to inhibit various enzymes, including kinases and cholinesterases.[4][10]

-

Protocol (Kinase Inhibition Assay - Example):

-

Utilize a commercially available kinase assay kit (e.g., ADP-Glo™).

-

Incubate the target kinase, substrate, and ATP with varying concentrations of 5-Methylbenzofuran-7-amine.

-

After the kinase reaction, add the ADP-Glo™ reagent to convert ADP to ATP.

-

Add the kinase detection reagent to measure the newly synthesized ATP via a luciferase reaction.

-

Measure luminescence to determine the extent of kinase inhibition and calculate the IC₅₀.

-

-

Rationale: Aminobenzofuran derivatives have been identified as ligands for serotonin receptors.

-

Protocol (Radioligand Binding Assay - Example for 5-HT₁A Receptor):

-

Prepare cell membranes expressing the human 5-HT₁A receptor.

-

Incubate the membranes with a radiolabeled ligand (e.g., [³H]8-OH-DPAT) in the presence of varying concentrations of the test compound.

-

Separate the bound and free radioligand by rapid filtration.

-

Measure the radioactivity of the filters using liquid scintillation counting.

-

Determine the Ki (inhibition constant) of the test compound.

-

-

Rationale: Many benzofuran derivatives possess anti-inflammatory properties.[9]

-

Protocol (LPS-induced Nitric Oxide Production in Macrophages):

-

Culture RAW 264.7 macrophage cells in a 96-well plate.

-

Pre-treat the cells with different concentrations of the test compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) for 24 hours.

-

Measure the amount of nitric oxide (NO) in the culture supernatant using the Griess reagent.

-

Determine the inhibitory effect of the compound on NO production.

-

Tier 3: In Vivo Model Validation

Promising results from in vitro assays should be validated in relevant animal models. The choice of the model will depend on the most potent in vitro activity observed. For example, if significant anticancer activity is identified, a xenograft mouse model could be employed.

Structure-Activity Relationship (SAR) Studies

Should 5-Methylbenzofuran-7-amine demonstrate interesting biological activity, further SAR studies would be warranted. This would involve the synthesis of a library of analogues with modifications at the 5 and 7 positions, as well as on the benzofuran ring itself, to optimize potency and selectivity.

Conclusion

5-Methylbenzofuran-7-amine represents an intriguing yet uncharacterized molecule within the pharmacologically rich class of benzofurans. The systematic and tiered approach outlined in this guide provides a robust framework for its preclinical evaluation. By progressing from broad-spectrum screening to focused mechanistic studies and eventual in vivo validation, researchers can efficiently uncover the therapeutic potential of this novel compound and pave the way for future drug development efforts.

References

-

Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016). Journal of Analytical & Pharmaceutical Research. [Link]

-

Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives - IJSDR. (2023). International Journal of Scientific Development and Research. [Link]

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). Molecules. [Link]

-

Benzofuran – Knowledge and References. (2022). Taylor & Francis Online. [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Advances. [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). ScienceOpen. [Link]

-

Benzofuran : SAR And Pharmacological activity scaffold. (2011). PharmaTutor. [Link]

-

Mini review on important biological properties of benzofuran derivatives. (2016). MedCrave online. [Link]

-

Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. (2022). Frontiers in Chemistry. [Link]

-

Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. (2015). Journal of Reports in Pharmaceutical Sciences. [Link]

-

645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. (2023). Journal of Pharmaceutical Negative Results. [Link]

-

The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. (2023). EAS Publisher. [Link]

-

A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. [Link]

-

Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). Molecules. [Link]

-

Total synthesis of natural products containing benzofuran rings. (2017). RSC Publishing. [Link]

Sources

- 1. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scienceopen.com [scienceopen.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. medcraveonline.com [medcraveonline.com]

- 7. pharmatutor.org [pharmatutor.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

Structural Elucidation Protocol: 5-Methylbenzofuran-7-amine

Executive Summary

This guide outlines the technical workflow for the solid-state characterization of 5-Methylbenzofuran-7-amine , a critical bicyclic aromatic intermediate often utilized in the synthesis of bioactive pharmacophores (e.g., antitumor or anti-arrhythmic agents). Due to the presence of the electron-rich amine at position 7 and the oxygenated heterocycle, this molecule presents specific challenges regarding oxidation stability and hydrogen-bond network formation. This document details the protocol from crystallization to structural refinement, emphasizing self-validating checks to ensure data integrity suitable for regulatory submission or patenting.

Part 1: Molecular Context & Physicochemical Profile

Before initiating crystallization, one must understand the electrostatic landscape of the molecule to predict packing motifs.

| Feature | Chemical Character | Crystallographic Implication |

| Scaffold | Benzofuran (Bicyclic) | Planar, rigid core facilitating |

| Position 7 | Primary Amine ( | Strong H-bond donor. Susceptible to oxidation (brown oil formation). |

| Position 5 | Methyl Group ( | Steric bulk; disrupts close packing if disordered. Weak C-H... |

| Position 1 | Furan Oxygen | Weak H-bond acceptor. |

Strategic Insight: The primary amine is the "crystallographic handle." If the free base fails to crystallize (oils out), the strategy must pivot immediately to salt formation (Hydrochloride or Fumarate) to freeze the conformational entropy via ionic latching.

Part 2: Experimental Workflow (Visualization)

The following directed graph illustrates the decision tree for obtaining high-quality single crystals suitable for X-ray diffraction (XRD).

Figure 1: Decision tree for the crystallization and structural determination of benzofuran amines.

Part 3: Crystallization Protocol

Preparation of the Free Base

The amine group at C7 is electron-rich, making the compound prone to oxidation (turning dark brown).

-

Protocol: Perform all crystallization setups under an inert atmosphere (

or -

Solvent System: The benzofuran core is lipophilic, while the amine adds polarity.

-

Primary Choice:Vapor Diffusion . Dissolve 20 mg of the compound in a minimal amount of Ethanol (inner vial). Place in a larger jar containing Hexane (antisolvent). Seal tightly.

-

Mechanism:[1][2][3] Hexane slowly diffuses into the ethanol, gently lowering solubility and promoting nucleation without trapping impurities.

-

Salt Formation (Contingency)

If the free base yields oil, generate the Hydrochloride salt.

-

Protocol: Dissolve 50 mg in dry Diethyl Ether. Bubble dry HCl gas or add 1.1 eq of 1M HCl in Ether.

-

Result: The hydrochloride salt will precipitate instantly. Recrystallize this salt from Methanol/Acetonitrile.

-

Why this works: Protonating the amine (

) creates a strong ionic anchor, forcing the molecules into a rigid lattice via charge-assisted hydrogen bonds (

Part 4: Data Acquisition & Structure Solution

X-Ray Diffraction Parameters

mm) is mounted on a Kapton loop:-

Temperature: 100 K (Liquid Nitrogen stream).

-

Reasoning: Reduces thermal vibration (Debye-Waller factors), allowing for precise location of the methyl hydrogens and the amine protons.

-

-

Radiation Source: Mo-K

(-

Reasoning: For organic light atoms (C, H, N, O), Molybdenum reduces absorption effects compared to Copper sources, providing higher resolution data (

Å).

-

Structure Solution Logic

The structure is solved using Direct Methods (SHELXT) or Charge Flipping.

Figure 2: Computational workflow from raw diffraction data to final atomic model.[5][6]

Part 5: Structural Refinement & Validation

This is the most critical step for scientific integrity. You must validate that the model matches the electron density.

Handling the Amine Hydrogens

The position of the hydrogens on the 7-amine group is critical for defining H-bond networks.

-

Technique: Do not geometrically fix these initially. Locate them in the Difference Fourier Map (

). -

Refinement: Allow the N-H bond distances to refine with a restraint (DFIX 0.87 0.02) if the data resolution is not ultra-high. This proves the H-atoms are real electron density, not assumptions.

Quality Metrics (The "Trust" Factors)

A publishable structure must meet these criteria:

-

R1 Value:

(Indicates excellent agreement between model and data). -

Goodness of Fit (GooF): Close to 1.0.

-

CheckCIF: Run the final .cif file through the IUCr CheckCIF server.

Part 6: Supramolecular Architecture Analysis

For 5-Methylbenzofuran-7-amine, the crystal packing is driven by two competing forces:

-

Hydrogen Bonding: The

donors will seek the most electronegative acceptor. In the free base, this is the N atom of a neighbor (cooperative chains) or the Furan Oxygen (weak interaction).-

Prediction: Expect

dimers or infinite chains along the screw axis.

-

-

-

-

Metric: Look for centroid-to-centroid distances of

Å between parallel aromatic rings.

-

Data Summary Table: Typical Parameters for Benzofuran Amines

| Parameter | Expected Range | Structural Significance |

| C-N Bond Length | 1.35 - 1.40 Å | Indicates conjugation of the amine lone pair into the aromatic ring. |

| Space Group | Most common for achiral organic small molecules (centrosymmetric). | |

| Z' (Asymmetric Unit) | 1 | usually one molecule per asymmetric unit unless packing is complex. |

References

-

Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures. [Link]

-

International Union of Crystallography (IUCr). CheckCIF Validation Service. [Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

-

Massa, W. (2004). Crystal Structure Determination.[1][4][5] Springer Berlin Heidelberg. (Standard text for methodology). [Link]

-

PubChem. 5-Methylbenzofuran Compound Summary. (For physicochemical grounding). [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 5-Methylbenzofurazan|High-Quality Research Chemical [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. Crystal structure of 5-(1-benzofuran-2-yl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. papers.ssrn.com [papers.ssrn.com]

- 8. easpublisher.com [easpublisher.com]

- 9. tdcommons.org [tdcommons.org]

Methodological & Application

Protocol for the Suzuki coupling of 5-Methylbenzofuran-7-amine

Application Note: Strategic Functionalization of 5-Methylbenzofuran-7-amine via Suzuki-Miyaura Cross-Coupling

Executive Summary

This application note details the protocol for the arylation of 5-methylbenzofuran-7-amine to generate 7-aryl-5-methylbenzofuran scaffolds. As primary amines are nucleophiles and do not participate directly as electrophiles in Suzuki-Miyaura coupling, this guide delineates a Two-Stage Functional Group Interconversion (FGI) strategy.

The workflow prioritizes the conversion of the C7-amine to a C7-bromide via a modified Sandmeyer reaction , followed by a palladium-catalyzed cross-coupling. This approach overcomes the inherent inertness of the amino group toward Pd(0) oxidative addition, providing a robust route for medicinal chemistry optimization (e.g., kinase inhibitor synthesis).

Strategic Overview & Mechanistic Rationale

The Challenge: The "Amine Mismatch"

Suzuki-Miyaura coupling requires an electrophilic partner (aryl halide/pseudohalide) and a nucleophilic partner (organoboron). 5-Methylbenzofuran-7-amine possesses a nucleophilic amino group (

The Solution: The Sandmeyer-Suzuki Sequence

To activate the C7 position, we utilize a diazotization-halogenation sequence.

-

Diazotization: Conversion of the amine to a diazonium salt (

) using sodium nitrite and acid. -

Sandmeyer Bromination: Displacement of the diazonium group by bromide using copper(I) bromide (

).[1] -

Suzuki Coupling: The resulting 7-bromo-5-methylbenzofuran serves as the aryl halide partner for coupling with various boronic acids.

Critical Consideration: The benzofuran core is electron-rich due to the oxygen atom (position 1), which increases electron density at the C7 position (ortho to the bridgehead). This makes the oxidative addition of Palladium slower compared to electron-deficient systems. Consequently, the protocol recommends electron-rich phosphine ligands or bidentate ligands (e.g., dppf) to facilitate the catalytic cycle.

Experimental Workflows (Visualized)

The following diagram illustrates the critical pathway from the amine precursor to the final biaryl scaffold.

Figure 1: Reaction sequence transforming the nucleophilic amine into an electrophilic bromide, enabling the final cross-coupling.

Detailed Protocols

Protocol A: Synthesis of 7-Bromo-5-methylbenzofuran (Sandmeyer)

Target: Conversion of

Reagents:

-

5-Methylbenzofuran-7-amine (

equiv) -

Sodium Nitrite (

, -

Copper(I) Bromide (

, -

Hydrobromic Acid (

aq,

Procedure:

-

Acidification: In a round-bottom flask, suspend 5-methylbenzofuran-7-amine (

) in -

Diazotization: Dissolve

( -

Substitution: In a separate vessel, dissolve

( -

Transfer: Slowly transfer the cold diazonium solution into the

solution via cannula or dropping funnel. Caution: Nitrogen gas evolution will be vigorous. -

Work-up: Allow the mixture to warm to room temperature and stir for 2 hours. Heat to

for 30 minutes to ensure completion. -

Extraction: Dilute with water, extract with diethyl ether (

), wash with saturated -

Purification: Flash chromatography (Hexanes/EtOAc 95:5).

Checkpoint: The product should be a solid/oil with a distinct shift in retention time. The disappearance of the broad

Protocol B: Suzuki-Miyaura Coupling of 7-Bromobenzofuran

Target: C-C Bond Formation.

Reagents:

-

7-Bromo-5-methylbenzofuran (

equiv) -

Arylboronic Acid (

equiv) -

Catalyst:

( -

Base:

( -

Solvent: 1,4-Dioxane / Water (

ratio)[2]

Procedure:

-

Loading: Charge a reaction vial (microwave or pressure tube) with the 7-bromo intermediate (

), arylboronic acid ( -

Degassing: Seal the vial and purge with Argon/Nitrogen for 5 minutes.

-

Solvation: Add degassed 1,4-Dioxane (

) and Water ( -

Reaction: Heat to

for 4–12 hours. (Alternatively: Microwave at -

Work-up: Filter through a celite pad, rinse with EtOAc, and concentrate.

-

Purification: Flash chromatography (gradient Hexanes

20% EtOAc/Hexanes).

Optimization Data & Solvent Screening

The following table summarizes expected yields based on the electronic nature of the 5-methylbenzofuran core (electron-rich) during the Suzuki coupling step.

| Entry | Catalyst | Solvent System | Base | Temp ( | Yield (%) | Notes |

| 1 | Toluene/EtOH/ | 100 | 45-60 | Sluggish; homocoupling observed. | ||

| 2 | DMF | 100 | 55 | Significant dehalogenation. | ||

| 3 | Dioxane/ | 90 | 85-92 | Recommended. Excellent conversion. | ||

| 4 | THF/ | 60 | 88 | High cost; good for sterically hindered boronates. |

Mechanistic Diagram: Catalytic Cycle

Understanding the cycle helps in troubleshooting. The electron-rich nature of the benzofuran ring makes the Oxidative Addition step the potential rate-limiting step (RLS).

Figure 2: The Suzuki catalytic cycle. Note that the electron-rich benzofuran bromide requires a robust catalyst (like Pd-dppf) to drive the Oxidative Addition step effectively.

Troubleshooting & Critical Parameters

-

Sandmeyer Yield Low?

-

Cause: Instability of the diazonium salt.

-

Fix: Ensure the temperature stays between

and

-

-

Suzuki Reaction Stalled?

-

Cause: Catalyst poisoning by trace sulfur or oxidation of the catalyst.

-

Fix: Use fresh catalyst. Degas solvents thoroughly (freeze-pump-thaw is ideal). Switch to XPhos Pd G2 if the boronic acid is sterically hindered (e.g., ortho-substituted).

-

-

Dehalogenation (H-Ar formed instead of Ar-Ar)?

-

Cause:

-hydride elimination from contaminants or solvent effects. -

Fix: Switch solvent to Toluene/Water or reduce reaction temperature slightly. Ensure the solvent is anhydrous (except the water added intentionally).

-

References

-

Sandmeyer Reaction on Heterocycles

-

Gou, P., et al. "Sandmeyer Bromination of Amino-substituted Fused Heterocycles." Journal of Organic Chemistry, 2007.[3]

-

Source:

-

-

Suzuki Coupling of Benzofurans

- Kirsch, G., et al. "Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling." Molecules, 2018.

-

Source:

-

Catalyst Selection for Electron-Rich Aryl Halides

- Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

-

Source:

-

General Protocol for 7-Bromobenzofuran Synthesis

- BenchChem Application Notes.

-

Source:

Sources

The Synthetic Versatility of 5-Methylbenzofuran-7-amine: A Key Intermediate for Advanced Organic Synthesis

This comprehensive guide delves into the synthetic utility of 5-Methylbenzofuran-7-amine, a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. While direct, extensive literature on this specific amine is emerging, its structural motifs—a reactive aromatic amine appended to a privileged benzofuran scaffold—position it as a valuable precursor for a range of complex organic molecules. This document provides insights into its preparation, characteristic reactivity, and detailed protocols for its application in the synthesis of high-value compounds, particularly in the realm of kinase inhibitor development.

Introduction: The Benzofuran Core and the Significance of the 7-Amino Group

The benzofuran nucleus is a cornerstone in the architecture of numerous natural products and synthetic compounds exhibiting a wide spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1][2] The substitution pattern on this bicyclic system profoundly influences its pharmacological profile. The presence of a primary aromatic amine, as in 5-Methylbenzofuran-7-amine, offers a chemically tractable handle for a multitude of synthetic transformations. This amino group can serve as a nucleophile, a precursor to a diazonium salt for subsequent functionalization, or a directing group in electrophilic aromatic substitution, thereby unlocking a diverse chemical space for drug discovery and materials science.

Synthesis and Characterization of 5-Methylbenzofuran-7-amine

The preparation of 5-Methylbenzofuran-7-amine is not extensively detailed in readily available literature, but a logical and effective synthetic route can be extrapolated from established methodologies for analogous aminobenzofurans.[3] The most common approach involves the synthesis of a nitro-substituted benzofuran followed by reduction.

A plausible synthetic pathway commences with a suitable phenol, which undergoes cyclization to form the benzofuran ring, followed by nitration and subsequent reduction of the nitro group to the desired amine.

Workflow for the Synthesis of 5-Methylbenzofuran-7-amine

Caption: Proposed synthetic workflow for 5-Methylbenzofuran-7-amine.

Experimental Protocol: Synthesis of 5-Methylbenzofuran-7-amine

Part A: Synthesis of 5-Methyl-7-nitrobenzofuran

-

To a solution of 5-methylbenzofuran (1.0 eq) in concentrated sulfuric acid at 0 °C, add a mixture of nitric acid (1.1 eq) and sulfuric acid dropwise while maintaining the temperature below 5 °C. The causality behind using a nitrating mixture is to generate the highly electrophilic nitronium ion (NO₂⁺) in situ, which is necessary for the electrophilic aromatic substitution on the benzofuran ring.

-

Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture slowly onto crushed ice with vigorous stirring. This quenches the reaction and precipitates the solid product.

-

Filter the precipitate, wash with cold water until the filtrate is neutral, and dry under vacuum to afford crude 5-Methyl-7-nitrobenzofuran.

Part B: Reduction to 5-Methylbenzofuran-7-amine

-

To a suspension of 5-Methyl-7-nitrobenzofuran (1.0 eq) in ethanol, add tin(II) chloride dihydrate (3.0-5.0 eq) and concentrated hydrochloric acid. The tin(II) chloride in acidic medium is a classical and effective reducing agent for converting aromatic nitro groups to primary amines.

-

Heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is basic (pH > 8).

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 5-Methylbenzofuran-7-amine.

| Compound | CAS Number | Molecular Formula | Molecular Weight |

| 5-Methylbenzofuran-7-amine | 1228469-82-6 | C₉H₉NO | 147.18 g/mol |

Applications in Organic Synthesis: A Gateway to Bioactive Molecules

The synthetic utility of 5-Methylbenzofuran-7-amine lies in the reactivity of its primary amino group, which can be readily transformed into a variety of functional groups, making it a valuable scaffold for the synthesis of biologically active molecules, particularly kinase inhibitors.

Application in the Synthesis of Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that anchors the molecule within the ATP-binding site of the kinase, with various substituents extending into adjacent pockets to enhance potency and selectivity. The 5-Methylbenzofuran-7-amine scaffold can be elaborated through several key transformations to generate libraries of potential kinase inhibitors.

A common strategy involves the formation of an amide bond, followed by further functionalization. This approach leverages the nucleophilicity of the amino group.

Hypothetical Workflow for Kinase Inhibitor Synthesis

Caption: A potential synthetic route to kinase inhibitors from 5-Methylbenzofuran-7-amine.

Experimental Protocol: Synthesis of a Hypothetical N-(5-Methylbenzofuran-7-yl)benzamide Derivative

This protocol outlines a general procedure for the acylation of 5-Methylbenzofuran-7-amine, a foundational step in the synthesis of many potential bioactive molecules.

-

Dissolve 5-Methylbenzofuran-7-amine (1.0 eq) and a base such as triethylamine or pyridine (1.2 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). The base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.[4]

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of the desired acyl chloride (e.g., benzoyl chloride, 1.1 eq) in the same solvent dropwise to the stirred solution of the amine. The dropwise addition helps to control the exothermicity of the reaction.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

-

Upon completion, wash the reaction mixture with a dilute aqueous acid solution (e.g., 1M HCl) to remove excess base, followed by a saturated aqueous solution of sodium bicarbonate to remove any unreacted acyl chloride, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the desired N-(5-Methylbenzofuran-7-yl)benzamide derivative.

| Reaction Step | Reagents and Conditions | Purpose | Typical Yield |

| Acylation | 5-Methylbenzofuran-7-amine, Substituted Acyl Chloride, Base (e.g., Triethylamine), Anhydrous Solvent (e.g., DCM), 0 °C to RT | Formation of a stable amide bond for further elaboration. | 70-95% |

| Purification | Column Chromatography or Recrystallization | Isolation of the pure amide product. | - |

Future Perspectives and Conclusion

5-Methylbenzofuran-7-amine represents a promising, yet underexplored, building block in organic synthesis. Its inherent structural features make it an attractive starting material for the construction of complex molecular architectures with potential applications in drug discovery and materials science. The protocols and synthetic strategies outlined in this guide, though based on established chemical principles rather than extensive direct literature, provide a solid foundation for researchers to begin exploring the synthetic potential of this versatile compound. Further investigation into the reactivity and applications of 5-Methylbenzofuran-7-amine is warranted and is expected to yield novel compounds with significant biological and material properties.

References

-

PubChem. 5-Methylbenzofuran. National Center for Biotechnology Information. Available at: [Link]

-

Royal Society of Chemistry. Natural source, bioactivity and synthesis of benzofuran derivatives. 2019. Available at: [Link]

-

MedCrave. Mini review on important biological properties of benzofuran derivatives. 2016. Available at: [Link]

-

Study Mind. Amines - Properties and Reactivity of Amines (A-Level Chemistry). 2022. Available at: [Link]

Sources

Application Note: 5-Methylbenzofuran-7-amine as a Versatile Scaffold for Heterocyclic Synthesis

Abstract

5-Methylbenzofuran-7-amine is a valuable and versatile building block in synthetic organic and medicinal chemistry. Its unique structure, featuring a nucleophilic aromatic amine appended to a benzofuran core, offers multiple reaction sites for the construction of complex heterocyclic systems. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging the reactivity of 5-Methylbenzofuran-7-amine to synthesize a variety of novel heterocycles. We will explore its chemical properties, detail robust synthetic protocols, and discuss the potential applications of the resulting compounds, particularly in the context of drug discovery.

Introduction: The Significance of the Benzofuran Moiety

The benzofuran nucleus is a prominent scaffold found in numerous natural products and synthetic compounds with a wide array of biological activities.[1] Its derivatives have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) agents.[2][3] The fusion of a benzene ring with a furan ring creates a planar, aromatic system that can effectively interact with biological targets. The introduction of various substituents onto this core structure allows for the fine-tuning of its pharmacological properties.[4] 5-Methylbenzofuran-7-amine, in particular, serves as an excellent starting material due to the presence of the reactive 7-amino group, which can be readily functionalized to build more complex molecular architectures.

Physicochemical Properties and Reactivity Profile

The synthetic utility of 5-Methylbenzofuran-7-amine is dictated by the interplay of its key functional groups:

-

The Aromatic Amine (-NH2): The 7-amino group is a potent nucleophile and a directing group for electrophilic aromatic substitution. Its reactivity is central to many of the synthetic transformations discussed herein, including Schiff base formation, acylation, and diazotization reactions.

-

The Benzofuran Ring: The fused ring system is susceptible to electrophilic attack, with the furan ring being generally more reactive than the benzene ring.[5] The position of substitution can be influenced by the existing substituents and the reaction conditions.

-

The Methyl Group (-CH3): The 5-methyl group is an electron-donating group, which can influence the electron density and reactivity of the benzene portion of the scaffold.

A summary of the key physicochemical properties of the parent compound, 5-Methylbenzofuran, is provided in Table 1.

Table 1: Physicochemical Properties of 5-Methylbenzofuran

| Property | Value | Source |

| Molecular Formula | C9H8O | PubChem |

| Molecular Weight | 132.16 g/mol | PubChem |

| IUPAC Name | 5-methyl-1-benzofuran | PubChem |

| SMILES | CC1=CC2=C(C=C1)OC=C2 | PubChem |

| InChIKey | KCZQNAOFWQGLCN-UHFFFAOYSA-N | PubChem |

Data for the parent compound 5-Methylbenzofuran. The addition of the 7-amino group will alter these properties.[6]

Synthesis of Heterocyclic Systems from 5-Methylbenzofuran-7-amine

The strategic location of the amino group on the benzofuran scaffold allows for the construction of a variety of fused and appended heterocyclic systems. This section details protocols for the synthesis of representative classes of heterocycles.

Synthesis of Benzofuran-Fused Pyrimidines

Benzofuran-fused pyrimidines are an important class of compounds with potential applications in medicinal chemistry. The following protocol describes a general method for their synthesis via a condensation reaction.

Protocol 1: Synthesis of a 5-Methyl-benzofuro[7,6-b]pyrimidine Derivative

This protocol outlines the synthesis of a pyrimidine ring fused to the benzofuran core, starting from 5-Methylbenzofuran-7-amine.

Workflow Diagram:

Sources

- 1. Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review | Atlantis Press [atlantis-press.com]

- 2. Medicinal application of Benzofuran | Filo [askfilo.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 5-Methylbenzofuran | C9H8O | CID 33103 - PubChem [pubchem.ncbi.nlm.nih.gov]

Derivatization of the amino group in 5-Methylbenzofuran-7-amine

Application Note: Derivatization Strategies for the C7-Amino Group in 5-Methylbenzofuran-7-amine

Introduction & Chemical Context

The benzofuran scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous bioactive compounds, including anti-arrhythmic agents (e.g., Amiodarone) and various kinase inhibitors.[1] 5-Methylbenzofuran-7-amine represents a high-value intermediate where the C7-amino group provides a critical vector for expanding Structure-Activity Relationships (SAR).[2]

Structural Analysis & Reactivity Profile:

-

Electronic Environment: The amino group at position C7 is electronically unique.[2] It is located ortho to the furan ring oxygen (O1).[2] While the furan oxygen is electron-donating via resonance (increasing the nucleophilicity of the aromatic ring), its proximity to the C7-amine creates a specific steric and electronic micro-environment.

-

Steric Constraints: The C7 position is "tucked" next to the heteroatom. Bulky electrophiles may face steric hindrance compared to a C5 or C6 aniline.[2]

-

Stability: Like many electron-rich anilines, 5-Methylbenzofuran-7-amine is susceptible to oxidation (browning) upon prolonged exposure to air.[1][2] It should be stored under argon/nitrogen at -20°C.[2]

This guide details three primary derivatization pathways: Amide Coupling (Acylation) , Reductive Amination , and Sulfonylation , optimized for this specific scaffold.[1]

Strategic Decision Workflow

The following decision tree outlines the selection of synthetic methodologies based on the desired physicochemical properties of the final analogue.

Caption: Strategic workflow for the functionalization of 5-Methylbenzofuran-7-amine. Green: Input; Yellow: Decision Logic; Blue: Target Class; Red: Method; Grey: Output.[2]

Module A: Amide Synthesis (Acylation)

Rationale: Direct reaction with acid chlorides can lead to bis-acylation or HCl salt formation that complicates purification.[2] The HATU-mediated coupling is milder, prevents racemization (if coupling to chiral amino acids), and tolerates the steric bulk at C7 better than carbodiimides (EDC/DCC).[1]

Protocol: HATU-Mediated Coupling

Reagents:

Step-by-Step Procedure:

-

Activation: In a dry vial, dissolve the carboxylic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF (

concentration relative to amine). -

Base Addition: Add DIPEA (1.5 equiv) and stir at room temperature (RT) for 5 minutes. Note: The solution should turn slightly yellow, indicating active ester formation.[1]

-

Amine Addition: Add 5-Methylbenzofuran-7-amine (1.0 equiv) dissolved in a minimal amount of DMF. Add the remaining DIPEA (1.5 equiv).

-

Work-up: Dilute with EtOAc, wash with saturated

(2x), water (1x), and brine (1x). Dry over -

Purification: Flash chromatography (Hexane/EtOAc gradient).

Troubleshooting Table:

| Observation | Probable Cause | Corrective Action |

| Low Conversion (<20%) | Steric clash at C7 or deactivated acid.[2] | Switch to Acid Chloride method with Pyridine/DMAP.[2] |

| Bis-acylation | Excess reagents or high temperature.[2] | Reduce acid/HATU to 0.95 equiv; perform at 0°C. |

| Darkening of Rxn | Oxidation of the aniline. | Degas solvents with |

Module B: Reductive Amination

Rationale: Alkylation using alkyl halides is discouraged due to the difficulty in controlling mono- vs. bis-alkylation (quaternization).[2] Reductive amination using Sodium Triacetoxyborohydride (STAB) is self-limiting to the mono-alkylated product and tolerates the benzofuran ring well.[2]

Protocol: STAB-Mediated Amination

Reagents:

-

Substrate: 5-Methylbenzofuran-7-amine (1.0 equiv)

-

Aldehyde:

(1.1 equiv)[1][2] -

Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1][2]

Step-by-Step Procedure:

-

Imine Formation: Dissolve the amine and aldehyde in DCE (

). Add AcOH. Stir for 30–60 minutes at RT. Key Insight: The C7 amine is less nucleophilic; acid catalysis is crucial to drive imine formation. -

Reduction: Add STAB (1.5 equiv) in one portion.

-

Reaction: Stir at RT for 12–16 hours.

-

Quench: Quench with saturated aqueous

. -

Extraction: Extract with DCM. The product is often cleaner than amide couplings and may require only a filtration through a silica plug.

Module C: Sulfonylation

Rationale: Sulfonamides are classic bioisosteres for amides but offer distinct metabolic stability profiles.[2] The reaction requires a base to scavenge the HCl generated.

Protocol:

-

Dissolve 5-Methylbenzofuran-7-amine (1.0 equiv) in DCM (

).[2] -

Add Pyridine (2.0 equiv) or Triethylamine (2.0 equiv) + DMAP (0.1 equiv).[1][2]

-

Cool to 0°C.

-

Slowly add the Sulfonyl Chloride (

) (1.1 equiv).[2] -

Allow to warm to RT and stir for 4 hours.

-

Critical Step: Wash with

to remove pyridine/DMAP (if the product is not basic), then brine.[1]

Analytical Validation

To ensure the integrity of the derivatization, the following signals in

| Functional Group | Diagnostic Signal Shift ( | Multiplicity |

| Free Amine ( | Broad Singlet (2H) | |

| Amide ( | Singlet (1H) | |

| Sec.[1][2] Amine ( | Triplet/Broad (1H) | |

| Benzofuran C2-H | Doublet (Characteristic scaffold peak) |

References

-

BenchChem. Standard Protocol for HATU Peptide Coupling: Application Notes and Detailed Protocols. Retrieved from .[2]

-

Abdel-Magid, A. F., et al. (1996).[1][2][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[1][2] .[1][2]

-

PubChem. 5-Methylbenzofuran-7-amine (Compound Summary). National Library of Medicine.[2] Retrieved October 2025. .[1][2]

-

Organic Chemistry Portal. Sulfonylation of Anilines: General Procedures..[1][2]

Sources

Analytical Methods for the Quantification of 5-Methylbenzofuran-7-amine: From Bulk Assay to Trace Genotoxic Profiling

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 5-Methylbenzofuran-7-amine (CAS: 1228469-82-6 | MW: 147.17 g/mol )

Introduction & Scientific Rationale

5-Methylbenzofuran-7-amine is a primary aromatic amine built upon a benzofuran scaffold. In pharmaceutical development, it frequently serves as a critical building block or synthetic intermediate. However, due to the presence of the primary aromatic amine moiety, it is structurally flagged as a Potential Mutagenic Impurity (PMI). Under ICH M7 guidelines [1], such compounds require rigorous control strategies to ensure they do not exceed the Threshold of Toxicological Concern (TTC) in final Active Pharmaceutical Ingredients (APIs).

As a Senior Application Scientist, I have designed a dual-method analytical strategy to address the complete lifecycle of this compound:

-

HPLC-UV: For routine bulk assay, purity profiling, and reaction monitoring.

-

LC-MS/MS (MRM): For highly sensitive, trace-level quantification to satisfy genotoxic impurity regulatory thresholds.

The Causality of Chromatographic Design